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Compound of Interest

Compound Name: JH-1I-127

Cat. No.: B608186

For researchers engaged in the study of neurodegenerative diseases, particularly Parkinson's
Disease, the precise modulation of target proteins is paramount. Leucine-rich repeat kinase 2
(LRRK2) has emerged as a significant therapeutic target, and the inhibitor JH-1I-127 offers a
potent tool for its study.[1][2][3][4][5] This guide provides an objective comparison of JH-1I-127's
specificity against other commonly used LRRK2 inhibitors, supported by experimental data and
detailed protocols for cellular assessment.

JH-1I-127: A Profile of Potency and Selectivity

JH-1I-127 is a pyrrolopyrimidine-based, orally bioavailable, and brain-penetrant inhibitor of
LRRK2.[1][6][7] It demonstrates high potency against wild-type LRRK2 and key pathogenic
mutants implicated in Parkinson's Disease, such as G2019S and A2016T.[6][7][8][9][10] In
cellular models, JH-11-127 effectively inhibits the phosphorylation of LRRK2 at key sites, Ser910
and Ser935, at concentrations between 0.1 and 0.3 uM, confirming its on-target engagement in
a physiological context.[1][2][3][4][6][11]

Comparative Analysis of LRRK2 Inhibitors

The efficacy of a kinase inhibitor is defined by both its potency towards the intended target and
its selectivity across the broader kinome. Off-target effects can lead to confounding results and
potential toxicity. Below is a comparison of JH-1I-127 with other notable LRRK2 inhibitors.

Potency Against LRRK2 Variants (IC50, nM)
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Inhibitor Wild-Type 620195 A2016T Mutant Reference(s)
LRRK2 Mutant
JH-11-127 6.6 2.2 47.7 [6][71[8][9][10]
MLi-2 - 0.76 - [8][9][10][12]
PF-06447475 3 - - [LI5]8]3]
GNE-7915 9 (IC50), 1 (Ki) - - [21[6][71[14][15]
LRRK2-IN-1 13 6 2450 [3][4][8]
Rebastinib 192 737 - [16]

Note: IC50 values can vary based on assay conditions (e.g., ATP concentration). Data
presented is for comparative purposes.

Kinase Selectivity Profile

The specificity of an inhibitor is often assessed by screening it against a large panel of kinases.
A more selective compound will interact with fewer off-target kinases.
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i . . Key Off-Targets /
Inhibitor Kinase Panel Size . Reference(s)
Selectivity Notes
138 /451 Reported as highly
JH-11-127 _ _ [41[71[9]
(KinomeScan) selective for LRRK2.
Exhibits >295-fold
MLi-2 >300 selectivity for LRRK2 [8][9][12]
over other kinases.
At 0.1 pM, only TTK
showed >50%
187 /392 o
GNE-7915 ] inhibition. Also a [6][14][15]
(KinomeScan)
moderate 5-HT2B
antagonist.
Inhibited 12 kinases
LRRK2-IN-1 442 (KinomeScan) with a score of <10% [31[41[8]
of control at 10 pM.
N Described as highly
PF-06447475 Not specified ) [1][13]
selective.
Primarily a Tie2/Abl
Rebastinib 300 inhibitor. Nearest off- [17][18]

target is TRKA.

Mandatory Visualizations

To clarify the concepts discussed, the following diagrams illustrate the relevant biological

pathway and experimental workflows.
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Caption: LRRK2 signaling pathway and the inhibitory action of JH-11-127.
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3. Cellular Target Engagement Assay
(e.g., CETSA)
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Confirm Target Binding in Cells
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4. Cellular Functional Assay
(e.g., Western Blot for pLRRK2)
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Assess On-Target Efficacy
(Inhibition of Phosphorylation)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.targetmol.com/target/lrrk2
https://pmc.ncbi.nlm.nih.gov/articles/PMC10691770/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10691770/
https://pubmed.ncbi.nlm.nih.gov/26407721/
https://pubmed.ncbi.nlm.nih.gov/26407721/
https://pubmed.ncbi.nlm.nih.gov/25353650/
https://pubmed.ncbi.nlm.nih.gov/25353650/
https://pubmed.ncbi.nlm.nih.gov/25353650/
https://www.selleckchem.com/products/gne-7915.html
https://www.medkoo.com/products/4944
https://pmc.ncbi.nlm.nih.gov/articles/PMC8589421/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8589421/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5669998/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5669998/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5669998/
https://www.selleckchem.com/products/dcc-2036.html
https://www.benchchem.com/product/b608186#assessing-the-specificity-of-jh-ii-127-in-cellular-models
https://www.benchchem.com/product/b608186#assessing-the-specificity-of-jh-ii-127-in-cellular-models
https://www.benchchem.com/product/b608186#assessing-the-specificity-of-jh-ii-127-in-cellular-models
https://www.benchchem.com/product/b608186#assessing-the-specificity-of-jh-ii-127-in-cellular-models
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b608186?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608186?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608186?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

